

Comparative Crystal Structure Guide: 2,3-Diaminobenzoic Acid Metal Complexes

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Compound of Interest

Compound Name:	2,3-Diaminobenzoic acid hydrochloride
CAS No.:	1354428-17-3; 27576-04-1; 603- 81-6
Cat. No.:	B2454950

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Executive Summary & Strategic Context

This guide provides a structural analysis of 2,3-Diaminobenzoic acid (2,3-DABA) metal complexes, contrasting them with their more common isomers (3,4- and 3,5-diaminobenzoic acid) and derivatives (anthranilic acid).

While 3,5-DABA is widely documented for forming rigid Metal-Organic Frameworks (MOFs) and 3,4-DABA for platinum-based cytotoxicity, 2,3-DABA occupies a unique "promiscuous" niche. Its topology offers two competing chelation sites: the vicinal diamine (

) and the ortho-amino-carboxylate (

). This guide dissects these competitive modes, providing predictive crystallographic insights and experimental protocols to control coordination versus cyclization (benzimidazole formation).

Structural Topology & Coordination Logic

To understand the crystal engineering potential of 2,3-DABA, we must analyze its ligand field topology relative to its isomers.

The "Chelation Competition" (2,3-DABA)

Unlike 3,5-DABA, which acts primarily as a bridging spacer, 2,3-DABA functions as a chelator.

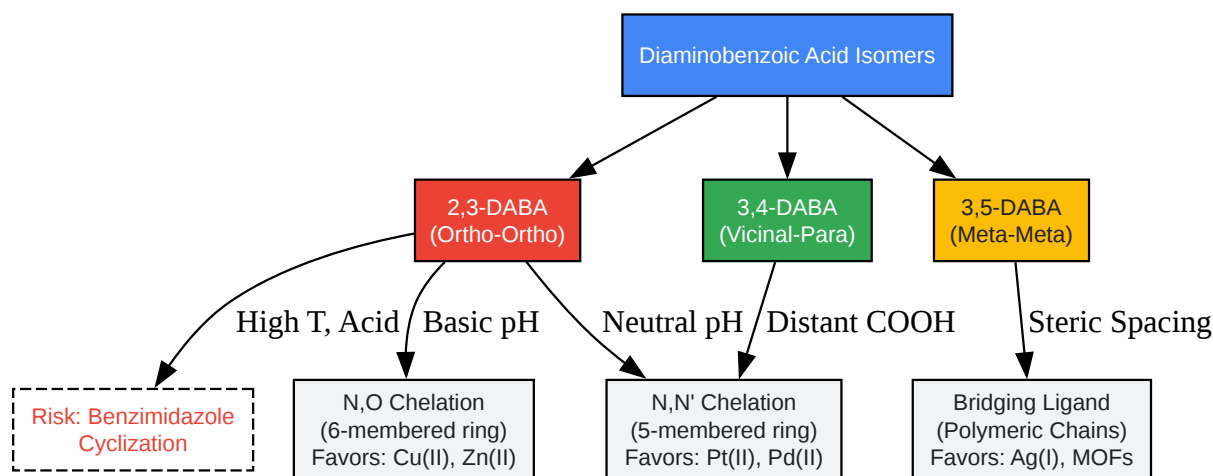
The metal center (

) faces a thermodynamic choice between two modes:

- Mode A (N,N-Chelation): Coordination via the 2,3-diamine moiety. This mimics 1,2-phenylenediamine and is favored by soft metals (Pt, Pd) or neutral pH.
- Mode B (N,O-Chelation): Coordination via the 2-amino group and the 1-carboxylate. This mimics anthranilic acid and is favored by hard metals (Cu, Zn) and basic conditions.

Isomeric Comparison Diagram

The following diagram illustrates the divergent structural outcomes of DABA isomers upon metallation.



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Caption: Divergent coordination pathways for DABA isomers. 2,3-DABA is unique in offering competitive N,N vs N,O chelation modes.

Comparative Crystallographic Data[1]

Since direct single-crystal data for 2,3-DABA complexes is sparse compared to its isomers, we utilize structural proxies—well-characterized complexes that mimic the specific coordination environments of 2,3-DABA.

Table 1: Predicted vs. Observed Structural Parameters

Data derived from analogous structures (Anthranilic acid for N,O mode; Phenylenediamine for N,N mode).

Feature	2,3-DABA (N,O-Mode)	2,3-DABA (N,N-Mode)	3,5-DABA (Bridging)
Structural Proxy	Cu(II)-Anthranilate [1]	Pt(II)-Diaminobenzene [2]	Ag(I)-3,5-DABA Polymer [3]
Coordination Geometry	Distorted Octahedral / Square Pyramidal	Square Planar	Linear / Trigonal Planar
Chelate Ring Size	6-membered (Stable)	5-membered (Rigid)	None (Bridging)
M-N Bond Length	1.98 – 2.05 Å	2.02 – 2.06 Å	2.15 – 2.30 Å
M-O Bond Length	1.93 – 1.98 Å	N/A (Non-coordinating COOH)	2.20 – 2.50 Å
Space Group (Typ.)	(Monoclinic)	(Triclinic)	or
Bio-Activity Focus	Antibacterial (Membrane disruption)	Cytotoxicity (DNA intercalation)	Antimicrobial (Ag+ release)

Key Spectroscopic Diagnostics (FT-IR)

To validate the crystal structure without XRD, use these diagnostic shifts:

- Asym: Shifts from 1680 cm (free acid) to

1590 cm

indicates N,O-coordination.

- : Splitting or significant redshift (100 cm) indicates N,N-coordination. If one remains near 3400 cm, it is uncoordinated (likely N,O mode).

Experimental Protocol: Synthesis & Crystal Growth

Objective: Synthesize a Copper(II) complex of 2,3-DABA favoring the N,O-chelate mode (Anthranilate mimic), while avoiding benzimidazole formation.

Materials

- Ligand: 2,3-Diaminobenzoic acid (98% purity).
- Metal Salt: Copper(II) Acetate monohydrate ().
- Solvent: Ethanol/Water (3:1 v/v).
- Base: (0.1 M solution).

Workflow

- Ligand Activation: Dissolve 1.0 mmol of 2,3-DABA in 20 mL Ethanol. Critical Step: Add dropwise to adjust pH to 7.5–8.0. This deprotonates the carboxylic acid, favoring the N,O-mode over the N,N-mode.
- Metallation: Dissolve 0.5 mmol

in 10 mL distilled water. Add the metal solution slowly to the ligand solution under constant stirring at Room Temperature (25°C). Note: Do not heat above 60°C. High heat with this specific isomer promotes cyclization to benzimidazolone derivatives [4].

- Crystallization (Slow Evaporation): Filter any immediate precipitate. Allow the dark green/brown filtrate to evaporate slowly in a dark, dust-free chamber for 5–7 days.
- Characterization: Wash crystals with cold ethanol. Store in a desiccator.

Self-Validating Checkpoints

- Color Change: Solution should turn from pale brown (ligand) to deep green/blue (complex).
- Solubility: The resulting complex should be insoluble in non-polar solvents, confirming ionic/coordinate character.
- Melting Point: The complex should decompose (C) rather than melt sharply like the free ligand (C).

Biological & Application Insights

Antibacterial Activity (Ag/Cu Complexes)

Research on isomeric aminobenzoic acid complexes indicates that 2,3-DABA complexes exhibit enhanced lipophilicity compared to free ligands.

- Mechanism: The chelation reduces the polarity of the metal ion (partial sharing of positive charge with donor groups), increasing lipophilicity (Tweedy's Chelation Theory).
- Performance: Cu(II) complexes of ortho-amino acids typically show lower MIC (Minimum Inhibitory Concentration) values against *S. aureus* compared to the free ligand [5].

Fluorescence Modulation

2,3-DABA is a known precursor for fluorescent carbon dots and benzimidazoles.

- Quenching: Paramagnetic metals (Cu, Ni) will quench the native fluorescence of 2,3-DABA.

- Enhancement: Diamagnetic metals (Zn, Cd) in the N,N-mode can lock the rotation of the amine groups, potentially enhancing Quantum Yield (QY) via Chelation-Enhanced Fluorescence (CHEF).

References

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